molecular formula C19H20N4OS B2956237 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-cyclopentylacetamide CAS No. 1207001-02-2

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-cyclopentylacetamide

Cat. No.: B2956237
CAS No.: 1207001-02-2
M. Wt: 352.46
InChI Key: VGYTVYOCHWAEIW-UHFFFAOYSA-N
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Description

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-cyclopentylacetamide is a complex organic compound featuring a benzoimidazole moiety linked to a pyridine ring through a sulfur atom, and further connected to a cyclopentylacetamide group

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Given the wide range of activities associated with imidazole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific pathway and the biological context.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence its bioavailability

Result of Action

Some imidazole derivatives have been found to inhibit microtubule assembly formation , and others have shown significant cytotoxicity . The exact effects would depend on the specific target and the biological context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-cyclopentylacetamide typically involves multiple steps:

    Formation of the Benzoimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or other suitable aldehydes under acidic conditions.

    Pyridine Ring Introduction: The benzoimidazole derivative is then reacted with a halogenated pyridine compound in the presence of a base such as potassium carbonate to form the desired pyridine linkage.

    Thioether Formation: The intermediate product is treated with a thiol reagent, often under basic conditions, to introduce the sulfur atom.

    Cyclopentylacetamide Attachment: Finally, the compound is reacted with cyclopentylamine and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the thioether linkage can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups on the benzoimidazole ring can be reduced to amines.

    Substitution: The halogenated pyridine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that may have catalytic or electronic applications.

Biology and Medicine

In medicinal chemistry, this compound’s structure suggests potential as an inhibitor of enzymes or receptors involved in disease pathways. Its benzoimidazole and pyridine moieties are common in pharmacologically active compounds, indicating possible applications in cancer therapy, antimicrobial treatments, and anti-inflammatory drugs.

Industry

In the industrial sector, derivatives of this compound could be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d]imidazol-2-yl)pyridine: Lacks the thioether and cyclopentylacetamide groups.

    N-cyclopentyl-2-(pyridin-2-yl)acetamide: Lacks the benzoimidazole moiety.

    2-(pyridin-2-ylthio)acetamide: Lacks the benzoimidazole and cyclopentyl groups.

Uniqueness

The unique combination of the benzoimidazole, pyridine, thioether, and cyclopentylacetamide groups in 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-cyclopentylacetamide provides a distinct set of chemical properties and potential biological activities that are not found in the simpler analogs listed above. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c24-17(21-13-6-1-2-7-13)12-25-19-14(8-5-11-20-19)18-22-15-9-3-4-10-16(15)23-18/h3-5,8-11,13H,1-2,6-7,12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYTVYOCHWAEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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